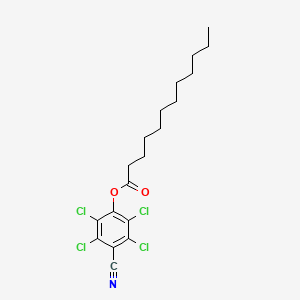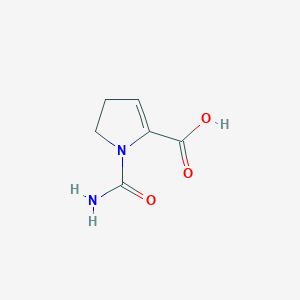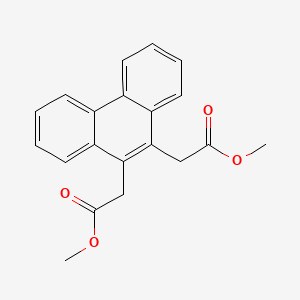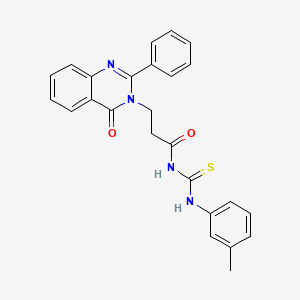
Methyl 4-methylhexa-2,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methylhexa-2,4-dienoate is an organic compound characterized by its conjugated diene structure
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-methylhexa-2,4-dienoate can be synthesized through the reaction of 2,4-dimethylpenta-2,3-diene with dimethyl acetylenedicarboxylate in benzene. This reaction yields a mixture of the (E)- and (Z)-isomers of the compound . The reaction conditions typically involve the use of a solvent such as benzene and may require specific temperature controls to optimize the yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and reaction optimization are likely applied to scale up the production from laboratory to industrial levels.
化学反应分析
Types of Reactions: Methyl 4-methylhexa-2,4-dienoate undergoes various chemical reactions, including:
Ene Reactions: It reacts with electron-deficient acetylenes to form ene adducts.
Diels-Alder Reactions: It can participate in Diels-Alder cycloaddition reactions, forming cyclohexadiene derivatives.
Isomerization: The compound can undergo E to Z isomerization under specific conditions.
Common Reagents and Conditions:
Ene Reactions: Dimethyl acetylenedicarboxylate in benzene.
Diels-Alder Reactions: Tetrachloroethane as a solvent.
Isomerization: Catalysts such as dinuclear palladium complexes.
Major Products Formed:
Ene Reactions: Methyl 4-isopropenyl-3-methoxycarbonyl-5-methylhexa-2,4-dienoate.
Diels-Alder Reactions: Dimethyl 3,3,5-trimethylcyclohexa-1,4-diene-1,2-dicarboxylate.
科学研究应用
Methyl 4-methylhexa-2,4-dienoate has several scientific research applications:
Materials Science: The compound’s conjugated diene structure makes it a candidate for the development of new materials with unique electronic properties.
Biology and Medicine:
作用机制
The mechanism of action of methyl 4-methylhexa-2,4-dienoate in chemical reactions involves its conjugated diene system. This system allows the compound to participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene component. The molecular targets and pathways involved in these reactions are primarily dictated by the electronic structure of the conjugated diene, which facilitates the formation of new carbon-carbon bonds .
相似化合物的比较
Penta-1,3-diene: Another conjugated diene with similar reactivity in Diels-Alder reactions.
2,5-Heptadiene: A nonconjugated diene with different reactivity due to the separation of double bonds.
Uniqueness: Methyl 4-methylhexa-2,4-dienoate is unique due to its specific substitution pattern and the presence of an ester functional group
属性
CAS 编号 |
69804-81-5 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
methyl 4-methylhexa-2,4-dienoate |
InChI |
InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h4-6H,1-3H3 |
InChI 键 |
JMFWIGFFRXOYBK-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C)C=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)





